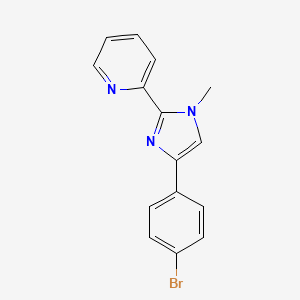
N-Methyl-d3-glycine-2,2-d2 HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-d3-glycine-2,2-d2 hydrochloride is an isotopically labeled compound. It is a derivative of sarcosine, which is a natural amino acid found in muscles and other tissues. The compound is used primarily in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
準備方法
Synthetic Routes and Reaction Conditions
N-Methyl-d3-glycine-2,2-d2 hydrochloride is synthesized through the isotopic labeling of sarcosine. The process involves the incorporation of deuterium atoms into the molecular structure of sarcosine. The reaction typically requires deuterated reagents and specific reaction conditions to ensure the incorporation of deuterium at the desired positions.
Industrial Production Methods
Industrial production of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves large-scale synthesis in a controlled environment. The process includes the use of high-purity deuterated reagents and advanced purification techniques to achieve the desired isotopic purity. The production is carried out under good manufacturing practices to ensure the quality and consistency of the final product.
化学反応の分析
Types of Reactions
N-Methyl-d3-glycine-2,2-d2 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding deuterated carboxylic acids.
Reduction: It can be reduced to form deuterated amines.
Substitution: The compound can undergo substitution reactions where the deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include deuterated carboxylic acids, deuterated amines, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
N-Methyl-d3-glycine-2,2-d2 hydrochloride is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the pathways of sarcosine metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of sarcosine in the body.
Industry: Applied in the development of new materials and chemical processes where isotopic labeling is required.
作用機序
The mechanism of action of N-Methyl-d3-glycine-2,2-d2 hydrochloride involves its incorporation into metabolic pathways where sarcosine is normally involved. The deuterium atoms act as tracers, allowing researchers to study the molecular targets and pathways with high precision. The compound interacts with enzymes and other proteins involved in sarcosine metabolism, providing insights into their function and regulation.
類似化合物との比較
Similar Compounds
N-Methyl-d3-glycine: Similar in structure but without the hydrochloride group.
Sarcosine: The non-deuterated form of the compound.
N-Methylglycine-d2: Another isotopically labeled variant with different deuterium positions.
Uniqueness
N-Methyl-d3-glycine-2,2-d2 hydrochloride is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms at precise positions allows for detailed studies of metabolic pathways and reaction mechanisms, making it a valuable tool in various scientific fields.
特性
CAS番号 |
1219794-62-3 |
|---|---|
分子式 |
C3H8ClNO2 |
分子量 |
130.583 |
IUPAC名 |
2,2-dideuterio-2-(trideuteriomethylamino)acetic acid;hydrochloride |
InChI |
InChI=1S/C3H7NO2.ClH/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);1H/i1D3,2D2; |
InChIキー |
WVKIFIROCHIWAY-LUIAAVAXSA-N |
SMILES |
CNCC(=O)O.Cl |
同義語 |
N-Methyl-d3-glycine-2,2-d2 HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![diexo-3-Amino-7-oxa-bicyclo[2.2.1]heptane-2-carboxylic acid amide](/img/structure/B572864.png)









![Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B572882.png)
